molecular formula C27H35ClIN3O B143617 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide CAS No. 136794-32-6

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide

Cat. No. B143617
M. Wt: 579.9 g/mol
InChI Key: ADBZYGNATSWZRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide, also known as tubocurarine, is a naturally occurring alkaloid that is commonly used as a neuromuscular blocking agent in surgical procedures. It works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation and paralysis. In

Scientific Research Applications

Tubocurarine has been used extensively in scientific research to study the physiology of the neuromuscular junction. It has also been used to investigate the role of acetylcholine in synaptic transmission and to develop new drugs for the treatment of neuromuscular disorders. Tubocurarine has also been used in studies of muscle contraction and relaxation, as well as in studies of the effects of anesthesia on the body.

Mechanism Of Action

Tubocurarine works by blocking the action of acetylcholine at the neuromuscular junction. Acetylcholine is a neurotransmitter that is released by motor neurons and binds to receptors on muscle cells, causing them to contract. Tubocurarine binds to these same receptors, preventing acetylcholine from binding and leading to muscle relaxation and paralysis.

Biochemical And Physiological Effects

Tubocurarine has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, and bradycardia, as well as muscle weakness and paralysis. It can also affect the release of other neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior.

Advantages And Limitations For Lab Experiments

Tubocurarine is a useful tool for studying the physiology of the neuromuscular junction and the effects of acetylcholine on muscle contraction and relaxation. However, it has a number of limitations as well. It can be difficult to work with due to its toxicity, and it can cause unwanted side effects in experimental animals. Additionally, it is not always a reliable model for studying human physiology, as the effects of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide may differ between species.

Future Directions

There are a number of future directions for research on 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide. One area of interest is the development of new drugs that can block the action of acetylcholine more selectively and with fewer side effects. Another area of research is the use of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a tool for studying the effects of anesthesia on the body, as well as the development of new anesthetic agents. Finally, there is interest in using 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a model for studying the effects of neuromuscular disorders and developing new treatments for these conditions.

Synthesis Methods

Tubocurarine is extracted from the bark of the Chondrodendron tomentosum plant, which is found in South America. The extraction process involves boiling the bark in water and then precipitating the alkaloid with hydrochloric acid. The resulting product is then purified through a series of chemical reactions, including acid-base extraction, chromatography, and crystallization.

properties

CAS RN

136794-32-6

Product Name

4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide

Molecular Formula

C27H35ClIN3O

Molecular Weight

579.9 g/mol

IUPAC Name

4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide

InChI

InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1

InChI Key

ADBZYGNATSWZRE-UHFFFAOYSA-M

SMILES

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-]

Canonical SMILES

CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-]

synonyms

1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide
PQM-4

Origin of Product

United States

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